Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Lorlatinib's Enzyme and Transporter Interaction
Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lorlatinib acetate
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Cat. No.: S539185

Lorlatinib's metabolism and its potential to affect other enzymes are complex. The table below summarizes
the key enzymes and transporters involved, and the net effect observed after lorlatinib reaches steady state in

patients [1].

Net Effect of

Interaction Type Lorlatinib . .
EnzymelTransporter . Clinical Recommendation
(Substratel/lnhibitor/inducer) (at steady
state)
CYP3AA4/5 Primary Metabolism Pathway Substrate Avoid with strong CYP3A
[2] inducers; dose adjustment
may be needed with strong
inhibitors [2] [3].
CYP3AA4/5 Target for Modulation Net N/A
Moderate
Inducer [1]
UGT1A4 Primary Metabolism Pathway Substrate N/A
[1]
P-glycoprotein (P- Transporter Net Avoid narrow therapeutic
ap) Moderate window P-gp substrates.
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Net Effect of

Interaction Type Lorlatinib . .
EnzymelTransporter . Clinical Recommendation
(Substrate/lnhibitor/inducer) (at steady
state)
Inducer [1] Increase substrate dose if
co-administration is
unavoidable [1].
CYP2B6 Target for Modulation Weak No dose modifications
Inducer [1] needed for CYP2B6
substrates [1].
CYP2C9 Target for Modulation Weak No dose modifications
Inducer [1] needed for CYP2C9
substrates [1].
UGT1A Target for Modulation Weak No dose modifications

Inducer [1] needed for UGT1A
substrates [1].

Detailed Clinical DDI Study Design

The following methodology details a clinical study used to evaluate the effect of steady-state lorlatinib on
CYP2B6, CYP2C9, UGT1A, and P-gp [1]. This provides a robust framework for understanding how such

inhibition and induction potentials are assessed in humans.

¢ Objective: To assess the effect of multiple doses of lorlatinib (at steady state) on the
pharmacokinetics of specific probe substrates for CYP2B6, CYP2C9, UGT1A, and P-gp [1].
¢ Probe Substrates:
o Bupropion for CYP2B6
Tolbutamide for CYP2C9
Acetaminophen for UGT1A
Fexofenadine for P-gp [1]

[e]

[e]

o

¢ Clinical Protocol:
o Baseline (Day -2): Patients received a single oral dose of a probe drug cocktail. Serial blood
samples (4 mL each) were collected over 24 hours to establish the pharmacokinetic profile of
each probe substrate alone [1].
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o Lorlatinib Dosing (Day 1 to Day 15): Patients received 100 mg of oral lorlatinib once daily [1].
o DDI Assessment (Day 15): On the 15th day of lorlatinib dosing, a single oral dose of the same
probe drug cocktail was administered concurrently with lorlatinib. Serial blood samples were
again collected over 24 hours to determine the pharmacokinetics of the probes in the presence

of lorlatinib [1].

o Bioanalysis: Plasma samples were analyzed using validated methods to determine the
concentrations of the probe substrates and their relevant metabolites (e.g., bupropion and
hydroxybupropion) [1].

o Pharmacokinetic Analysis: Key parameters including the area under the plasma
concentration-time curve from time zero to infinity (AUCe) and maximum plasma concentration
(Cmax) were compared for each probe substrate with and without lorlatinib co-administration

[1].

The workflow of this clinical DDI study is summarized in the diagram below.
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Baseline Phase (Day -2)
* Administer probe drug cocktail
* Collect 24h PK samples

Lorlatinib Treatment (Day 1-14)
* 100 mg oral dose, once daily

DDI Assessment (Day 15)
» Administer lorlatinib + probe drugs
* Collect 24h PK samples

Bioanalysis & PK Comparison
* Calculate AUCo and Cmax
» Compare probe exposure
with vs. without lorlatinib

Click to download full resolution via product page

Key Experimental Considerations

When designing experiments to investigate lorlatinib's enzyme interactions, several factors are critical for

generating reliable data:
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¢ In Vitro to In Vivo Translation: Exercise caution when translating preclinical findings. A rat study
found significant interspecies differences in lorlatinib's metabolism between human and rat liver
microsomes, and it exhibited nonlinear pharmacokinetics and low oral bioavailability in rats [2].
Human clinical data is essential for confirmation.

e Assay Controls and Interferences: For any in vitro enzymatic assay, the appropriate use of blanks
is crucial to correct for background interference from colored or fluorescent compounds. Inadequate
blanking can lead to underestimation of a compound's true inhibitory potential [4].

¢ Distinguishing Inhibition from Induction: Lorlatinib can be a time-dependent inhibitor and inducer
of CYP3A4/5. Its net effect after multiple doses is induction. Studies must be designed to distinguish
between these opposing effects, often requiring assessment after the drug reaches steady state [1].

Conclusion and Key Takeaways

Based on the current evidence:

¢ Lorlatinib is primarily metabolized by CYP3A4 and UGT1A4 [2] [1].

¢ At steady state, it acts as a net moderate inducer of CYP3A4 and P-gp, and a weak inducer of
CYP2B6, CYP2C9, and UGT1A [1].

e The most significant clinical risk is co-administration with strong CYP3A inducers, which is
contraindicated, and with P-gp substrates that have a narrow therapeutic index [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b539185#lorlatinib-acetate-enzyme-inhibition-screening-

protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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